molecular formula C5H7N3OS B1613571 2-(2-Aminothiazol-5-YL)acetamide CAS No. 312581-28-5

2-(2-Aminothiazol-5-YL)acetamide

Cat. No.: B1613571
CAS No.: 312581-28-5
M. Wt: 157.2 g/mol
InChI Key: TVIOGJOQDHFMAW-UHFFFAOYSA-N
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Description

2-(2-Aminothiazol-5-YL)acetamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is known for its diverse biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminothiazol-5-YL)acetamide typically involves the reaction of 2-aminothiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the acetamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Aminothiazol-5-YL)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Oxidation of the thiazole ring can lead to the formation of thiazol-2-one derivatives.

  • Reduction: Reduction of the compound can result in the formation of 2-aminothiazol-5-ylmethanol.

  • Substitution: Substitution reactions can yield various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.

  • Biology: The compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics.

  • Medicine: Its anticancer properties have been explored, with studies showing its ability to inhibit the growth of cancer cells.

  • Industry: The antioxidant properties of 2-(2-Aminothiazol-5-YL)acetamide make it useful in the development of antioxidant agents for industrial applications.

Mechanism of Action

The mechanism by which 2-(2-Aminothiazol-5-YL)acetamide exerts its effects involves the interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes such as cell division and apoptosis.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

  • 2-Aminothiazole

  • 2-Mercaptothiazole

  • 2-Hydroxythiazole

  • 2-Acetylthiazole

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Properties

IUPAC Name

2-(2-amino-1,3-thiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c6-4(9)1-3-2-8-5(7)10-3/h2H,1H2,(H2,6,9)(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIOGJOQDHFMAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625125
Record name 2-(2-Amino-1,3-thiazol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312581-28-5
Record name 2-(2-Amino-1,3-thiazol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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